5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

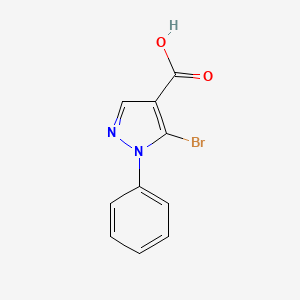

5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is a brominated pyrazole derivative characterized by a phenyl group at the 1-position, a carboxylic acid group at the 4-position, and a bromine atom at the 5-position of the pyrazole ring. Its molecular formula is C₁₀H₇BrN₂O₂, with a molar mass of 283.08 g/mol (estimated based on structural analogs) . The compound is of interest in medicinal chemistry and materials science due to the versatility of the pyrazole scaffold, which allows for diverse functionalization and hydrogen-bonding interactions .

Properties

IUPAC Name |

5-bromo-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXINZHHDLGKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-phenyl-1H-pyrazole-4-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid span various fields, including:

1. Medicinal Chemistry

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, making it a candidate for developing anti-inflammatory drugs. Studies have shown IC50 values comparable to established anti-inflammatory agents like celecoxib.

- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. It induces apoptosis through modulation of apoptotic pathways, highlighting its potential as an anticancer agent .

2. Agricultural Chemistry

- Development of Agrochemicals : It serves as an intermediate in synthesizing herbicides and fungicides, contributing to enhanced crop yields and pest resistance. Its structural features allow for effective targeting of specific biological pathways in plants .

3. Material Science

- Synthesis of Advanced Materials : The compound is utilized in formulating polymers and coatings with improved durability and environmental resistance. Its unique properties allow for the development of materials with specific electronic or optical characteristics .

4. Biochemical Research

- Enzyme Interaction Studies : Researchers employ this compound in biochemical assays to explore enzyme interactions and metabolic pathways, contributing to a better understanding of biological processes and disease mechanisms .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Sivaramakarthikeyan et al. | Pyrazole Derivative | Anti-inflammatory | < 10 μM |

| Abdellatif et al. | Substituted Pyrazoles | COX Inhibition | IC50 = 5.40 μM (COX-2) |

| Novel Series Study | 1,5-Diaryl Pyrazoles | Dual COX/sEH Inhibitors | > 62% edema inhibition |

These studies demonstrate the compound's potential as a lead for further development in therapeutic applications.

The biological activities associated with this compound include:

Anti-inflammatory : It inhibits COX enzymes, reducing inflammation effectively.

Antitumor : Exhibits cytotoxicity against cancer cell lines, inducing apoptosis.

Antimicrobial : Shows potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains.

Mechanism of Action

The mechanism of action of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-carboxylic acid derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

*Estimated based on analog data.

Key Observations:

Substituent Effects on Physicochemical Properties :

- The phenyl group at the 1-position in this compound increases molecular weight and lipophilicity compared to alkyl-substituted analogs like 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid (233.06 g/mol) .

- Bromine position significantly impacts electronic properties. For example, 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (281.11 g/mol) exhibits a shifted bromine atom, altering dipole moments and crystal packing .

Hydrogen-Bonding and Crystal Engineering: The carboxylic acid group enables hydrogen-bonded networks, critical in crystal engineering. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid forms robust hydrogen bonds via both -COOH and -NH₂ groups, as evidenced by single-crystal X-ray studies . In contrast, bromine’s electronegativity may reduce hydrogen-bond donor capacity in the parent compound .

Synthetic Utility :

- Ethyl ester derivatives (e.g., CAS 98534-71-5) indicate esterification as a common derivatization strategy to modulate solubility or reactivity .

Biological Activity

5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its distinct molecular structure and significant biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₇BrN₂O₂, with a molecular weight of approximately 267.08 g/mol. The compound features a bromine atom at the 5-position and a phenyl group at the 1-position of the pyrazole ring, along with a carboxylic acid functional group at the 4-position. This unique structure imparts distinct chemical properties that enhance its biological activity, particularly in medicinal chemistry and drug discovery.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Its mechanism involves the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Studies have shown that derivatives of pyrazole compounds can inhibit COX-1 and COX-2 with IC50 values significantly lower than conventional anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has garnered attention for its potential anticancer properties. Pyrazole derivatives are known to exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer cells. In vitro studies have demonstrated that these compounds can inhibit tumor growth, suggesting their use as potential chemotherapeutic agents .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, which positions it as a candidate for developing new antimicrobial agents . The presence of the bromine atom in its structure is believed to enhance its interaction with microbial targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, leading to reduced production of pro-inflammatory mediators.

- Receptor Binding : It can bind to various receptors in the body, modulating their activity and influencing cellular signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

Q & A

Q. What are the common synthetic routes for 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and brominating agents. For example, a starting material such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed under basic conditions to yield the carboxylic acid derivative. Optimization includes adjusting temperature (e.g., reflux in ethanol), solvent polarity, and catalyst selection (e.g., DMF-DMA for cyclization). Bromination steps may require controlled stoichiometry to avoid over-substitution .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and crystal packing (e.g., mean C–C bond length = 0.002 Å, R factor = 0.043) .

- FT-IR and NMR spectroscopy: Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and regiochemistry of bromine substitution .

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in understanding electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular electrostatic potential (MEP), HOMO-LUMO gaps, and charge distribution. These align with experimental UV-Vis and fluorescence spectra to explain photophysical behavior, such as solvatochromic shifts in polar solvents like DMSO .

Q. What strategies address low synthetic yields or byproduct formation during bromination?

Common issues arise from incomplete bromine activation or competing side reactions. Solutions include:

Q. How are bioactivity assays designed to evaluate antimicrobial or anticancer potential?

- Antimicrobial testing: Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anticancer screening: Use MTT assays on cell lines (e.g., MDA-MB-231 breast cancer) to assess viability reduction. IC₅₀ values correlate with structural modifications, such as electron-withdrawing substituents enhancing activity .

Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures (SC-XRD). For example, rotational barriers of the phenyl group can cause NMR signal splitting, while SC-XRD shows a fixed conformation. Multi-technique validation (e.g., variable-temperature NMR) clarifies such ambiguities .

Q. What methodologies explore structure-activity relationships (SAR) for pyrazole derivatives?

- Analog synthesis: Introduce substituents (e.g., -OCH₃, -CF₃) at the phenyl or pyrazole ring via Suzuki-Miyaura coupling or nucleophilic substitution .

- Pharmacophore modeling: Identify critical moieties (e.g., carboxylic acid for hydrogen bonding) using docking studies against target proteins (e.g., uPAR for anti-metastatic activity) .

Methodological Challenges

Q. What precautions are necessary for handling brominated pyrazole intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.